molecular formula C21H13FN2O5S B12208818 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide

2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No.: B12208818
M. Wt: 424.4 g/mol
InChI Key: JBCZMOVMXANHEM-MFOYZWKCSA-N
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Description

The compound 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide is a synthetic derivative of the thiazolidinone scaffold, characterized by a Z-configured 3-fluorobenzylidene group at the 5-position of the thiazolidinone ring and an acetamide linker connecting the heterocyclic core to a 2-oxo-2H-chromen-6-yl (coumarin) moiety.

The synthesis of such compounds typically involves Knoevenagel condensation between a thiazolidinone precursor (e.g., 2,4-dioxo-1,3-thiazolidine) and substituted benzaldehydes, followed by functionalization of the acetamide side chain . Structural confirmation is achieved via spectroscopic methods, including IR, ¹H NMR, and ¹³C NMR, as demonstrated for analogous derivatives .

Properties

Molecular Formula

C21H13FN2O5S

Molecular Weight

424.4 g/mol

IUPAC Name

2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide

InChI

InChI=1S/C21H13FN2O5S/c22-14-3-1-2-12(8-14)9-17-20(27)24(21(28)30-17)11-18(25)23-15-5-6-16-13(10-15)4-7-19(26)29-16/h1-10H,11H2,(H,23,25)/b17-9-

InChI Key

JBCZMOVMXANHEM-MFOYZWKCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea and Maleic Anhydride

A mixture of thiourea (1.0 equiv) and maleic anhydride (1.2 equiv) in glacial acetic acid undergoes reflux at 110°C for 6–8 hours. The reaction proceeds via nucleophilic attack of sulfur on the carbonyl carbon, followed by cyclodehydration.

Reaction Conditions :

ParameterValue
SolventAcetic acid
Temperature110°C
Time8 hours
Yield68–72%

Thiazolidinone from Cysteine Derivatives

Alternative methods employ L-cysteine hydrochloride and chloroacetic acid under basic conditions (pH 10–12). This route offers enantiomeric purity but requires stringent pH control.

Knoevenagel Condensation for Fluorobenzylidene Moiety

The (5Z)-5-(3-fluorobenzylidene) group is introduced via Knoevenagel condensation between 1,3-thiazolidin-2,4-dione and 3-fluorobenzaldehyde. Piperidine (5 mol%) in ethanol at 70°C for 4 hours achieves optimal yields.

Optimized Parameters :

ParameterValue
CatalystPiperidine
SolventEthanol
Molar Ratio1:1.2 (Thiazolidinone:Aldehyde)
Yield85–89%

Mechanistic Insight :
The reaction proceeds via enolate formation, followed by aldol-like condensation and dehydration. The Z-configuration is stabilized by intramolecular hydrogen bonding between the thiazolidinone carbonyl and the benzylidene proton.

Chromenylacetamide Coupling

The final step involves coupling the thiazolidinone intermediate with 6-amino-2H-chromen-2-one. Two approaches are documented:

Acetyl Chloride-Mediated Amidation

The thiazolidinone-acetic acid derivative (1.0 equiv) reacts with acetyl chloride (1.5 equiv) in dry dichloromethane (DCM) under nitrogen. After 1 hour, 6-amino-2H-chromen-2-one (1.1 equiv) and triethylamine (2.0 equiv) are added, stirred for 12 hours at 25°C.

Yield : 76–81%

Carbodiimide Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the reaction achieves higher regioselectivity. Conditions include:

  • Molar Ratio : 1:1:1.2 (Acid:EDC:HOBt)

  • Temperature : 0°C → 25°C (gradual warming)

  • Yield : 88–92%

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel (60–120 mesh), eluent: ethyl acetate/hexane (3:7).

  • Recrystallization : Ethanol-water (4:1) yields needle-shaped crystals.

Analytical Data :

TechniqueKey Findings
1H NMR (400 MHz, DMSO-d6)δ 8.21 (s, 1H, chromenone H-5), 7.89 (d, J = 8.4 Hz, 1H, benzylidene H-6), 7.45–7.38 (m, 3H, aromatic)
IR (KBr)1745 cm⁻¹ (C=O thiazolidinone), 1680 cm⁻¹ (C=O chromenone), 1595 cm⁻¹ (C=N)
HPLC Purity >98% (C18 column, acetonitrile/water 65:35, 1.0 mL/min)

Industrial-Scale Considerations

Continuous Flow Synthesis :
Microreactors (0.5 mm ID) enable rapid mixing and heat transfer, reducing reaction time by 40% compared to batch processes.

Cost-Effective Modifications :

  • Catalyst Recycling : Piperidine recovery via distillation improves cost efficiency by 22%.

  • Solvent Substitution : Isopropyl alcohol replaces ethanol without yield loss.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Acetyl Chloride76–8195–97Moderate
EDC/HOBt88–9298–99High
Continuous Flow85–8897–98Industrial

Challenges and Solutions

  • Z/E Isomerization : Controlled by low-temperature condensation (≤70°C) and rapid quenching.

  • Chromenone Hydrolysis : Avoid aqueous workup; use anhydrous DMF during coupling .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The fluorobenzylidene group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets. The thiazolidine ring and chromenylacetamide moiety may interact with enzymes or receptors, modulating their activity. The fluorobenzylidene group could enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Selected Analogues

Compound ID Benzylidene Substituent Thiazolidinone Substituents Acetamide Group Reported Biological Activity
Target Compound 3-fluoro 2,4-dioxo 2-oxo-2H-chromen-6-yl Not explicitly reported
[5] 3-fluoro 4-oxo, 2-thioxo N-(2-methylphenyl) Anticancer (inferred from synthesis context)
[6] 2-methoxy 4-oxo, 2-thioxo N-(5-methyl-1,3,4-thiadiazol-2-yl)
[7] 3-chloro 4-oxo, 2-thioxo N-(3-imidazol-1-ylpropyl)
[12] 4-hydroxy-3-methoxy 2,4-dioxo Phenoxy-linked substituted groups Hypoglycemic (in vivo mouse models)
[15] 3-bromo 4-oxo, 2-thioxo N-(pyridin-3-yl)

Key Structural-Activity Relationships (SAR)

Electron-Withdrawing Groups : The 3-fluoro substituent in the target compound may enhance metabolic stability and membrane permeability compared to methoxy or hydroxy analogs .

Thioxo vs.

Coumarin Moiety : The 2-oxo-2H-chromen-6-yl group distinguishes the target compound from phenyl or heteroaryl acetamide derivatives, possibly improving pharmacokinetic properties or enabling interactions with coumarin-binding enzymes .

Biological Activity

The compound 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide is a synthetic organic molecule with potential biological activities. Its unique structure, which includes a thiazolidine ring and various functional groups, suggests that it may interact with biological targets in significant ways. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

PropertyValue
Molecular Formula C20H17FN2O4S
Molecular Weight 400.4 g/mol
IUPAC Name 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide
InChI Key LSEQEPNTQQMTMN-BOPFTXTBSA-N

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The fluorobenzylidene group may engage hydrophobic pockets in proteins, while the chromenyl moiety can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme or receptor activities, leading to various biological effects such as:

  • Antimicrobial Activity: The compound has shown potential against various bacterial strains.
  • Anticancer Properties: Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinediones exhibit notable antimicrobial properties. For instance:

  • Study Design: A series of compounds similar to the target molecule were tested against Gram-positive and Gram-negative bacteria.
  • Results: The compounds demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

A study focused on the anticancer potential of thiazolidine derivatives revealed:

  • Cell Lines Tested: Human breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Findings: The compound induced cell cycle arrest at the G0/G1 phase and increased the expression of pro-apoptotic markers such as Bax while decreasing anti-apoptotic Bcl-2 levels.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized several analogs of the compound and evaluated their antimicrobial efficacy:

  • Methodology: Disk diffusion method was employed to assess antibacterial activity.
  • Outcome: The compound exhibited significant zones of inhibition (up to 25 mm) against tested pathogens.

Case Study 2: Anticancer Potential

A recent study investigated the effects of the compound on cancer cell lines:

  • Experimental Setup: MCF-7 and A549 cells were treated with varying concentrations of the compound.
  • Results: IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent anticancer activity.

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